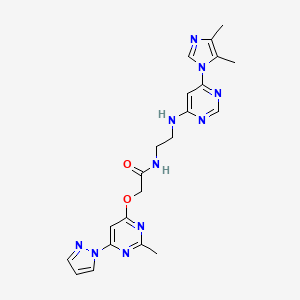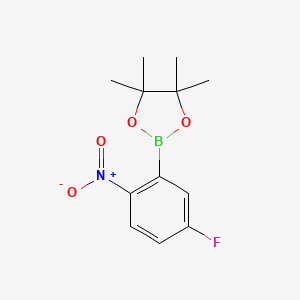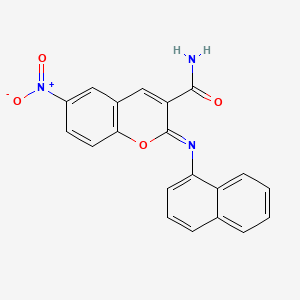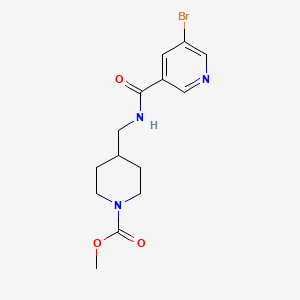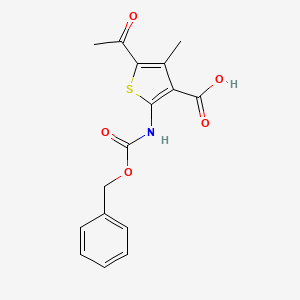![molecular formula C10H12Cl2N2O3 B2807832 tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 1389133-90-7](/img/structure/B2807832.png)
tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two chlorine atoms attached to it. The “tert-butyl” and “acetate” groups are common in organic chemistry and often used in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, the chlorine atoms might be reactive sites for substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This chemical has been explored for its synthesis and structural characterization, leading to the development of various derivatives with potential applications in medicinal chemistry and materials science. Studies have demonstrated the synthesis of related pyridazinone derivatives through complex chemical reactions, highlighting the versatility of this compound as a precursor in organic synthesis. For instance, research on the synthesis and crystal structure of related pyridazinone compounds provides insights into their potential chemical behavior and applications in designing new materials or drugs (Liang-zhong Xu et al., 2006).
Biological Activity
Considerable research has been devoted to evaluating the biological activities of derivatives, including their potential antibacterial, antifungal, and anticancer properties. For example, studies have synthesized new series of pyridazinone derivatives and evaluated their in-vitro antioxidant activity, revealing potent antioxidant properties at specific concentrations (Mehvish Mehvish & Arvind Kumar, 2022). Another study focused on the synthesis and evaluation of compounds for their antimicrobial activities, finding promising results against both Gram-positive and Gram-negative bacteria (M. Sukuroglu et al., 2012).
Medical Imaging Applications
Research into the development of imaging agents for medical diagnostics, particularly for myocardial perfusion imaging with PET, has also been conducted. A study synthesized and evaluated 18F-labeled pyridaben analogs, demonstrating their potential as myocardial perfusion imaging agents due to their high heart uptake and low background uptake in animal models (T. Mou et al., 2012).
Advanced Material Development
The compound and its derivatives have been investigated for their potential use in synthesizing new materials with specific properties. For instance, research on the catalytic activities of certain derivatives for reactions relevant to organic synthesis suggests their utility in developing efficient and recyclable catalysts for industrial applications (De-Long Zhang et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
These properties enhance favorable interaction with macromolecules .
Biochemical Pathways
It is known that similar compounds can serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have been found to be moderately active against several microorganisms when screened in vitro .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXQXGIFINLATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2807755.png)
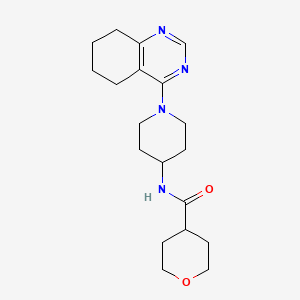
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2807760.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)
